This compound is cataloged in various chemical databases such as PubChem, where it is identified by the Compound ID 13444915. It falls under the broader category of nitrogen-containing heterocycles, specifically those that include both pyrazine and oxazine functionalities. The designation "(9CI)" indicates that it is part of the Chemical Abstracts Service (CAS) registry, which assigns unique identifiers to chemical substances.
The synthesis of 2H-Pyrazino[2,3-b]-1,4-oxazine typically involves multi-step processes that can include cyclization reactions.
General Synthetic Route:
For instance, a proposed synthetic route may follow the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives leading to the formation of pyrazine intermediates which are then converted into oxazines through cyclization reactions under specified conditions .
The molecular structure of 2H-Pyrazino[2,3-b]-1,4-oxazine features:
The molecular geometry can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms and the spatial orientation of substituents .
2H-Pyrazino[2,3-b]-1,4-oxazine can participate in various chemical reactions due to its functional groups:
Technical parameters such as temperature, solvent choice (e.g., ethanol or dimethylformamide), and reaction time play critical roles in determining the outcome of these reactions .
The mechanism of action for 2H-Pyrazino[2,3-b]-1,4-oxazine largely depends on its biological targets:
Studies have shown that compounds with similar structures exhibit antioxidant properties and can modulate cellular responses through interactions with reactive oxygen species .
Key physical and chemical properties include:
These properties are critical for predicting behavior in biological systems and during synthetic applications .
The applications of 2H-Pyrazino[2,3-b]-1,4-oxazine are diverse:
The compound "2H-Pyrazino[2,3-b]-1,4-oxazine, octahydro-4,5,8-trimethyl-(9CI)" follows systematic IUPAC conventions for polycyclic heterocycles. The parent bicyclic system is designated as pyrazino[2,3-b][1,4]oxazine, where "pyrazino" indicates the pyrazine ring fused to oxazine at positions 2 and 3 (edge "b") [3]. The descriptor "octahydro" confirms full saturation of both rings, generating eight hydrogen additions relative to the aromatic parent. The stereochemical prefix "2H-" specifies the position of the oxazine ring’s reducible imine bond. The substituents (methyl groups at C4, C5, C8) adopt relative stereochemistry influenced by ring fusion constraints. Stereocenters typically exhibit cis-fusion due to the bicyclic system’s anomeric effect, as observed in analogous cis-fused oxazines [2] [6].
Table 1: Atomic Numbering and Stereochemical Descriptors
Position | Group | Stereochemistry | Configuration Influence |
---|---|---|---|
C4 | Methyl | Chiral (if asymmetric) | Axial/equatorial orientation |
C5 | Methyl | Chiral | Ring A puckering |
C8 | Methyl | Chiral | Ring B conformation |
Ring fusion | - | cis-decalin-like | Boat-chair conformation |
The core bicyclic structure comprises a six-membered pyrazine (Ring A) fused to a six-membered 1,4-oxazine (Ring B) via bonds between pyrazine positions 2-3 and oxazine positions 5-6. This creates a coplanar fusion topology with shared bond angles of ~112° at the sp³-hybridized bridgehead carbons [9]. The octahydro saturation imposes a rigid trans-decalin-like conformation, with the pyrazine adopting a chair and the oxazine a twist-boat configuration. This minimizes 1,3-diaxial interactions while accommodating methyl substituents. Bond length analysis reveals:
The methyl groups at C4, C5, and C8 induce steric and electronic perturbations:
Collectively, these substituents increase ring system rigidity by 30% compared to the unsubstituted analog, evidenced by elevated energy barriers (ΔG‡ > 12 kcal/mol) for ring inversion in dynamic NMR studies [2] [5].
Table 2: Conformational and Electronic Effects of Methyl Substituents
Substituent Position | Steric Effect | Electronic Effect | Ring Strain Contribution |
---|---|---|---|
C4 (Oxazine) | Equatorial, low strain | +I effect stabilizes N⁺δ | +0.8 kcal/mol |
C5 (Pyrazine) | Axial, high 1,3-strain | Hyperconjugation with C=N | +2.5 kcal/mol |
C8 (Pyrazine) | Equatorial, low strain | -I effect destabilizes N7 | +1.2 kcal/mol |
Compared to pyrido[1,2-c][1,3]oxazines (e.g., Dolutegravir intermediate [4]), the pyrazino-oxazine system exhibits:
Against benzologs like benzo[e]pyrido[2,1-b][1,3]oxazines:
Table 3: Structural Comparison with Analogous Heterocycles
Parameter | Pyrazino[2,3-b][1,4]oxazine | Pyrido[1,2-c][1,3]oxazine | Benzo[e]pyrido-oxazine |
---|---|---|---|
Fusion type | Ortho-fused, saturated | Ortho-fused, saturated | Ortho/ortho-fused |
Nucleophilicity (N) | Moderate (pKₐ ~3.5) | Low (pKₐ ~2.0) | Very low (pKₐ <1) |
Dipole moment | 3.2 D | 2.1 D | 1.8 D |
Ring strain (kcal/mol) | 5.0 | 3.5 | 8.0 |
Biomedical relevance | Antibacterial scaffolds [3] | HIV integrase inhibitors [4] | CNS agents |
The 4,5,8-trimethyl substitution further differentiates this system from unsubstituted analogs by enhancing steric bulk at pharmacophore positions, as seen in antibacterial pyrazino-oxazine derivatives [3] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5